Furan, 2,2'-(1-methylethylidene)bis-

Description

BenchChem offers high-quality Furan, 2,2'-(1-methylethylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2,2'-(1-methylethylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(furan-2-yl)propan-2-yl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBSTYYRPIFDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073416 | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17920-88-6 | |

| Record name | 2,2′-(1-Methylethylidene)bis[furan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Di-2-furylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DI-2-FURYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XD66N8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Furan, 2,2'-(1-methylethylidene)bis- chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of Furan, 2,2'-(1-methylethylidene)bis-

Abstract: This document provides a comprehensive technical examination of Furan, 2,2'-(1-methylethylidene)bis-, also known as 2,2-Di(2-furyl)propane (CAS: 17920-88-6). Intended for an audience of researchers, chemists, and professionals in drug development and material science, this guide delves into the compound's core chemical properties, synthesis methodologies, reactivity, and significant industrial applications. By synthesizing theoretical principles with practical, field-proven insights, this whitepaper aims to serve as an authoritative resource for understanding and utilizing this versatile furan derivative.

Introduction

Furan, 2,2'-(1-methylethylidene)bis- is a heterocyclic organic compound characterized by two furan rings linked by an isopropylidene bridge.[1] As a derivative of furan, it exhibits the characteristic π-excessive aromatic nature that makes it significantly more reactive than benzene in electrophilic substitution reactions.[2][3] Its primary industrial significance lies not in its direct use, but as a critical precursor for the synthesis of bis(tetrahydrofuryl)propane, a key additive in the production of high-performance synthetic rubber.[1][4] This guide provides an in-depth analysis of its synthesis, chemical behavior, and the causal mechanisms that underpin its utility.

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical systems. 2,2'-(1-Methylethylidene)bis-furan is a liquid at standard conditions, a property consistent with its molecular weight and structure.[5]

Chemical Structure

The IUPAC name for this compound is 2-[2-(furan-2-yl)propan-2-yl]furan.[5][6] The central quaternary carbon atom, derived from acetone during synthesis, imparts a specific three-dimensional geometry that influences its reactivity and physical properties.

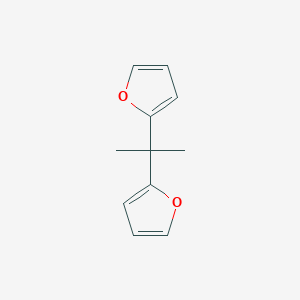

Caption: Molecular structure of 2,2'-(1-Methylethylidene)bis-furan.

Summary of Properties

The following table consolidates the key identifiers and physical data for the compound.

| Property | Value | Reference(s) |

| CAS Number | 17920-88-6 | [4][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][4][5] |

| Molecular Weight | 176.21 g/mol | [1][5] |

| IUPAC Name | 2-[2-(furan-2-yl)propan-2-yl]furan | [5] |

| Synonyms | 2,2-Di(2-furyl)propane, 2,2'-(Propane-2,2-diyl)difuran | [4][5] |

| Appearance | Liquid | [5] |

| Boiling Point | 85-90 °C @ 13 torr | [4] |

| Canonical SMILES | CC(C)(C1=CC=CO1)C2=CC=CO2 | [5] |

Synthesis and Purification

The synthesis of 2,2'-(1-methylethylidene)bis-furan is a classic example of an acid-catalyzed condensation reaction.[1][4] Understanding the mechanism and controlling the reaction conditions are paramount to achieving a high yield and purity.

Reaction Principle

The process involves the electrophilic substitution of two furan molecules onto the carbonyl carbon of acetone. The reaction is driven by a strong acid catalyst, typically concentrated hydrochloric acid, which protonates the acetone carbonyl, rendering it a potent electrophile.[1]

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for synthesizing and purifying 2,2'-(1-methylethylidene)bis-furan.

-

Reagent Preparation: In a well-ventilated fume hood, charge a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with two equivalents of furan.

-

Reaction Initiation: Begin stirring and cool the flask in an ice bath. This initial cooling is a critical control step to manage the exothermic nature of the acid addition and prevent unwanted side reactions.[4]

-

Catalyst and Reagent Addition: Add one equivalent of acetone to the furan. Subsequently, add concentrated hydrochloric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed ambient room temperature. The ratio of furan to acetone and the amount of catalyst are key variables affecting the yield and the extent of oligomer formation.[4]

-

Reaction Monitoring: Allow the mixture to stir at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Neutralization: Upon completion, transfer the biphasic reaction mixture to a separatory funnel. Allow the layers to separate and collect the organic (upper) layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash to remove residual water. The neutralization step is crucial to prevent product degradation during the subsequent distillation.

-

Purification: Dry the neutralized organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The final purification is achieved via vacuum distillation, collecting the fraction at 85-90 °C and 13 torr to yield the pure liquid product.[4]

Chemical Reactivity and Derivatization

The reactivity of 2,2'-(1-methylethylidene)bis-furan is dominated by the two furan rings. These rings are electron-rich and readily undergo electrophilic attack, primarily at the unsubstituted 5-positions.[4] This reactivity can also be a liability, as it allows for further reaction with acetone to form oligomers, a common side product in its synthesis.[4]

Key Reaction: Catalytic Hydrogenation

The most significant industrial reaction of this compound is its catalytic hydrogenation to produce bis(tetrahydrofuryl)propane (Furan, 2,2'-(1-methylethylidene)bis(tetrahydro-), CAS: 89686-69-1).[1][7] This process saturates the furan rings, converting them into much more stable tetrahydrofuran (THF) rings.

Sources

- 1. benchchem.com [benchchem.com]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. 2,2-Di-2-furylpropane - Wikipedia [en.wikipedia.org]

- 5. Furan, 2,2'-(1-methylethylidene)bis- | C11H12O2 | CID 595339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Furan, 2,2'-(1-methylethylidene)bis(tetrahydro- | C11H20O2 | CID 3086302 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,2'-Isopropylidenebis(furan)

This guide provides a comprehensive overview of the synthetic methodologies for producing 2,2'-isopropylidenebis(furan), a molecule of interest for specialty polymers and as a chemical intermediate. The primary focus is on the acid-catalyzed condensation of furan with acetone, a direct and efficient route to this compound. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical process parameters and potential side reactions, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction and Significance

2,2'-Isopropylidenebis(furan) serves as a valuable building block in polymer chemistry and organic synthesis. Its rigid bis-furan structure, bridged by an isopropylidene group, imparts unique thermal and mechanical properties to polymers. Furthermore, the furan rings offer reactive sites for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest.

Core Synthesis Route: Acid-Catalyzed Condensation of Furan and Acetone

The most direct and widely employed method for the synthesis of 2,2'-isopropylidenebis(furan) is the acid-catalyzed condensation of furan with acetone. This reaction proceeds via an electrophilic substitution mechanism, where the protonated acetone acts as the electrophile attacking the electron-rich furan ring.

Reaction Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of acetone by a strong acid catalyst, typically a mineral acid like hydrochloric acid. This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, two successive electrophilic aromatic substitution reactions occur on two furan molecules at the C2 position, which is the most nucleophilic site. The reaction culminates in the formation of the stable 2,2'-isopropylidenebis(furan) product.

An In-depth Technical Guide to 2,2-Di(2-furyl)propane (CAS 17920-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-di(2-furyl)propane, a versatile heterocyclic organic compound identified by CAS number 17920-88-6. The document delineates its chemical and physical properties, synthesis, and current applications, with a particular focus on its emerging potential in pharmaceutical research. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis, materials science, and drug discovery.

Chemical Identity and Structure

2,2-Di(2-furyl)propane, also known by synonyms such as Difurylpropane (DFP) and 2,2'-(Propane-2,2-diyl)difuran, is a furan derivative with the molecular formula C₁₁H₁₂O₂.[1][2] Its structure consists of a central propane unit to which two furan rings are attached at the second carbon position.

Molecular Structure:

Caption: Chemical structure of 2,2-Di(2-furyl)propane.

The IUPAC name for this compound is 2-[2-(furan-2-yl)propan-2-yl]furan.[3] Its molecular weight is approximately 176.21 g/mol .[1][2]

Physicochemical Properties

2,2-Di(2-furyl)propane is a colorless liquid characterized by a sweet, floral scent.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, floral | [1][2] |

| Melting Point | -12 °C | [1][2][4] |

| Boiling Point | 170 °C | [1][4] |

| Density | 1.05 g/cm³ | [1][4] |

| Flash Point | 105.2 °C | [1][2] |

| Refractive Index | 1.494 | [1][2] |

| Vapor Pressure | 0.0319 mmHg at 25°C | [1][2] |

| LogP | 3.19850 | [2] |

Synthesis and Manufacturing

The primary synthesis route for 2,2-di(2-furyl)propane involves the acid-catalyzed condensation of furan with acetone.[5] This reaction typically employs two equivalents of furan and one equivalent of acetone in the presence of a strong acid catalyst, such as concentrated hydrochloric acid, at ambient temperature.[5]

Reaction Scheme:

Sources

"structure of Furan, 2,2'-(1-methylethylidene)bis-"

An In-Depth Technical Guide to Furan, 2,2'-(1-methylethylidene)bis-

Abstract

Furan, 2,2'-(1-methylethylidene)bis-, also known by its IUPAC name 2-[2-(furan-2-yl)propan-2-yl]furan or the common name 2,2-di(2-furyl)propane, is a pivotal heterocyclic organic compound.[1][2][3] It is characterized by two furan rings linked by an isopropylidene bridge. While not a therapeutic agent itself, its structural motifs are of significant interest in medicinal chemistry, and it serves as a crucial intermediate in advanced material science, particularly in the synthesis of specialized polymers.[2][4] This guide provides a comprehensive overview of its core structure, synthesis, spectroscopic characterization, key chemical transformations, and applications, offering field-proven insights for laboratory and development settings.

Core Molecular Structure and Physicochemical Properties

The fundamental structure of Furan, 2,2'-(1-methylethylidene)bis- consists of a central quaternary carbon atom bonded to two methyl groups and the C2 positions of two separate furan rings. This isopropylidene bridge imparts specific steric and electronic properties, influencing its stability and reactivity compared to simple furan derivatives.[4]

Caption: Chemical structure of Furan, 2,2'-(1-methylethylidene)bis-.

The furan rings are electron-rich aromatic systems, making the unsubstituted 5-positions susceptible to further electrophilic substitution.[2] This reactivity is a key consideration during its synthesis, where oligomerization can occur if reaction conditions are not carefully controlled.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[2-(furan-2-yl)propan-2-yl]furan | [1][3] |

| Synonyms | 2,2-Di(2-furyl)propane; 2,2'-(Propane-2,2-diyl)difuran | [2] |

| CAS Number | 17920-88-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][4] |

| Molecular Weight | 176.21 g/mol | [1][4] |

| Physical State | Liquid | [1] |

| Boiling Point | 85−90 °C at 13 torr |[2] |

Synthesis and Mechanistic Insights

The principal method for synthesizing Furan, 2,2'-(1-methylethylidene)bis- is the acid-catalyzed condensation of furan with acetone.[2][4] This reaction is an example of electrophilic aromatic substitution, where the protonated acetone (or a related electrophilic species) is attacked by the electron-rich furan ring.

Causality Behind Experimental Choices:

-

Catalyst: A strong acid, such as concentrated hydrochloric acid, is required to protonate the carbonyl oxygen of acetone, generating a potent carbocation electrophile that can be attacked by the furan ring.

-

Stoichiometry: A molar ratio of at least 2:1 of furan to acetone is typically employed to favor the formation of the desired 2,2-di(2-furyl)propane and suppress the formation of higher oligomers where the product reacts with additional acetone.[2]

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., below 30°C) during the addition of reagents is critical to prevent uncontrolled side reactions and polymerization, thereby maximizing the yield of the desired product.[5]

Caption: General workflow for the synthesis of 2,2-Di(2-furyl)propane.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution will yield a product whose spectroscopic data matches established values.

-

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel.

-

Initial Charge: Charge the flask with furan (2.0 equivalents) and the acid catalyst (e.g., concentrated HCl).[5] Begin vigorous stirring.

-

Reagent Addition: Add acetone (1.0 equivalent) dropwise via the addition funnel. Monitor the internal temperature and use an ice bath as needed to maintain it below 30°C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir vigorously overnight at ambient temperature.[5] The mixture will likely become biphasic.

-

Workup: Transfer the mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water.[5]

-

Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final liquid product.[2]

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of Furan, 2,2'-(1-methylethylidene)bis-. Spectroscopic techniques are essential for distinguishing furan and its derivatives.[6]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Furan Protons: Three distinct signals in the aromatic region (~6.0-7.4 ppm). The H5 proton will appear as a doublet of multiplets, H4 as a doublet of doublets, and H3 as a doublet of multiplets.[6] - Methyl Protons: A sharp singlet in the aliphatic region (~1.6 ppm) integrating to 6 protons, corresponding to the two equivalent methyl groups of the isopropylidene bridge. |

| ¹³C NMR | - Furan Carbons: Four signals in the aromatic region (~105-155 ppm). - Quaternary Carbon: One signal in the aliphatic region (~40-50 ppm) for the central carbon of the bridge. - Methyl Carbons: One signal in the aliphatic region (~25-30 ppm) for the two equivalent methyl groups. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks above 3000 cm⁻¹. - C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. - C=C stretching (aromatic): Peaks around 1500-1600 cm⁻¹. - C-O-C stretching (furan ring): Strong peaks in the 1000-1200 cm⁻¹ region.[6] |

| Mass Spectrometry (EI-MS) | - Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of C₁₁H₁₂O₂.[6] - Fragmentation: A prominent peak corresponding to the loss of a methyl group (M-15). |

Key Reactions: Hydrogenation to Bis(tetrahydrofuryl)propane

A primary application of 2,2-di(2-furyl)propane is its use as a precursor. The hydrogenation of its furan rings is a critical transformation, yielding 2,2'-(1-methylethylidene)bis(tetrahydrofuran), also known as bis(tetrahydrofuryl)propane.[2][4][5] This saturated analog has distinct properties and applications, particularly in polymer chemistry.

Caption: Hydrogenation of the furan rings to tetrahydrofuran rings.

Experimental Protocol: Hydrogenation

-

Apparatus: Charge a high-pressure autoclave (e.g., a Parr hydrogenator) with 2,2-di(2-furyl)propane, a suitable solvent like isopropanol, and a precious metal catalyst (e.g., 5% palladium on carbon).[5]

-

Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the target pressure (e.g., 100 psig). Heat the mixture to the desired temperature (e.g., 60°C) with stirring.[5]

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the hydrogenated product.

Applications in Research and Development

Material Science: High-Performance Polymers

The hydrogenated product, bis(tetrahydrofuryl)propane, is a key industrial commodity. It functions as an effective rubber additive and catalyst modifier in anionic polymerization processes.[4][7][8] Its inclusion in rubber formulations is used to manufacture high vinyl content rubber, which is essential for producing high-performance tires with enhanced elasticity and durability.[2][4]

Drug Development: A Furan-Based Scaffold

The furan nucleus is a well-established pharmacophore present in numerous bioactive compounds and approved drugs.[9][10][11] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9][10]

While Furan, 2,2'-(1-methylethylidene)bis- is not a drug itself, its structure presents a valuable starting point for drug discovery professionals:

-

Symmetrical Scaffold: It provides a symmetrical, rigid scaffold with two furan rings that can be functionalized. The C5 positions are particularly amenable to electrophilic substitution, allowing for the introduction of diverse functional groups.

-

Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance and metabolic profile, which is a common strategy in drug optimization.[10]

-

Potential for Novel Ligands: The bis-furyl structure allows for the design of bidentate ligands that could chelate metal ions or interact with two adjacent binding pockets in a target protein.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Furan, 2,2'-(1-methylethylidene)bis- is classified with the following hazards:

Standard Laboratory Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

Furan, 2,2'-(1-methylethylidene)bis- is a compound of significant utility, bridging the gap between basic organic chemistry and applied material science. Its straightforward synthesis and well-defined structure make it a reliable intermediate. For material scientists, its hydrogenated derivative is a key component in advanced rubber manufacturing. For medicinal chemists and drug development professionals, it represents an intriguing and underexplored scaffold, offering two reactive furan moieties for the construction of novel, potentially bioactive molecules. A thorough understanding of its synthesis, reactivity, and properties is essential for leveraging its full potential in both fields.

References

- Furan, 2,2'-(1-methylethylidene)bis- | 17920-88-6 | Benchchem. (n.d.).

-

PubChem. (n.d.). Furan, 2,2'-(1-methylethylidene)bis-. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). Furan, 2,2'-(1-methylethylidene)bis(tetrahydro-. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). 2,2-Di-2-furylpropane. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 2,2'-(1-Methylethylidene)bis(tetrahydrofuran). Retrieved January 13, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,2-Di(2-tetrahydrofuryl)propane: Properties, Applications, and Manufacturing. Retrieved January 13, 2026, from [Link]

- Pharmacological activity of furan derivatives. (2024).

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). US4577035A - 2,2'-Isopropylidine bis(tetrahydrofuran).

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Furan, 2,2'-(1-methylethylidene)bis- | C11H12O2 | CID 595339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Di-2-furylpropane - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. US4577035A - 2,2'-Isopropylidine bis(tetrahydrofuran) - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Furan, 2,2'-(1-methylethylidene)bis(tetrahydro- | C11H20O2 | CID 3086302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2'-(1-Methylethylidene)bis(tetrahydrofuran) | C11H20O2 | CID 551484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2'-Isopropylidenebis(furan): A Potential Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2,2'-isopropylidenebis(furan), also known as 2,2-di(2-furyl)propane. While this specific molecule is primarily recognized for its industrial applications, its chemical structure, featuring the versatile furan scaffold, presents notable potential for exploration in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its physicochemical properties, synthesis, and the broader context of furan-containing compounds in pharmacology.

The Furan Scaffold: A Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a recurring structural motif in a multitude of biologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, such as the phenyl group. This substitution can favorably modulate a compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[2]

Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial: The furan nucleus is a key component of several antibacterial and antifungal agents.[3]

-

Anticancer: Numerous furan-containing molecules have been investigated for their cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory: Certain furan derivatives exhibit anti-inflammatory properties.[3]

-

Antiviral: The furan scaffold has been incorporated into compounds with antiviral activity.[2]

Given the established therapeutic potential of the furan motif, the synthesis and characterization of novel furan-containing compounds like 2,2'-isopropylidenebis(furan) are of significant interest to the drug discovery community.

Physicochemical Properties of 2,2'-Isopropylidenebis(furan)

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug design and development. The key properties of 2,2'-isopropylidenebis(furan) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.21 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 170 °C | [5] |

| Melting Point | -12 °C | [5] |

| Density | 1.05 g/cm³ | [5] |

| Refractive Index | 1.494 | [5] |

| CAS Number | 17920-88-6 | [5] |

Synthesis of 2,2'-Isopropylidenebis(furan)

The synthesis of 2,2'-isopropylidenebis(furan) is typically achieved through the acid-catalyzed condensation of furan with acetone.[6] This electrophilic substitution reaction is a common method for the preparation of difurylalkanes.

A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of 2,2'-Isopropylidenebis(furan)

Materials:

-

Furan (2 equivalents)

-

Acetone (1 equivalent)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a stirred solution of furan in a round-bottom flask cooled in an ice bath, slowly add a catalytic amount of concentrated hydrochloric acid.

-

From an addition funnel, add acetone dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2,2'-isopropylidenebis(furan) as a colorless liquid.[6]

Structural Characterization

The structure of 2,2'-isopropylidenebis(furan) can be confirmed using various spectroscopic techniques.

// Central Carbon C_central [label="C"];

// Methyl groups CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"];

// Furan rings node [shape=none]; furan1 [label=<

O / C - C | | C = C

];

furan2 [label=<

O

C - C | | C = C

];

// Edges edge [color="#202124"]; C_central -- CH3_1; C_central -- CH3_2; C_central -- furan1 [lhead=furan1]; C_central -- furan2 [lhead=furan2]; } .dot Caption: Chemical structure of 2,2'-isopropylidenebis(furan).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the furan rings and a singlet for the equivalent methyl protons of the isopropylidene group.

-

¹³C NMR spectroscopy would reveal signals for the quaternary carbon of the isopropylidene bridge, the methyl carbons, and the carbons of the furan rings.

Safety and Handling

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Potential Applications in Drug Discovery and Future Perspectives

While 2,2'-isopropylidenebis(furan) is noted for its use as a precursor to a rubber additive, its potential as a scaffold in drug discovery remains largely unexplored.[6] The presence of two furan rings connected by a flexible isopropylidene linker offers several avenues for chemical modification.

The furan rings can be functionalized through electrophilic substitution or lithiation followed by reaction with an electrophile. These modifications could introduce various pharmacophores to create a library of novel compounds for biological screening. The bis-furan structure could also serve as a template for the design of molecules that can interact with two binding sites on a biological target.

Future research could focus on the synthesis of derivatives of 2,2'-isopropylidenebis(furan) and the evaluation of their biological activities. Given the diverse pharmacology of furan-containing compounds, these new molecules could be screened for a wide range of therapeutic targets, including those involved in cancer, infectious diseases, and inflammatory conditions.

Conclusion

2,2'-Isopropylidenebis(furan) is a readily accessible compound with well-defined physicochemical properties. Although its direct applications in drug development have not been established, its structure, featuring the pharmacologically significant furan scaffold, makes it an intriguing starting point for medicinal chemistry research. This guide provides the foundational knowledge for scientists and researchers to explore the potential of this and related bis-furan compounds in the quest for novel therapeutics.

References

-

2,2-Di-2-furylpropane - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link].

-

2,2-DI(2-FURYL)PROPANE | 17920-88-6 - LookChem. (n.d.). Retrieved January 13, 2026, from [Link].

-

2,2'-Isopropylidenebis(5-methylfuran) | C13H16O2 | CID 605162 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link].

-

IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW - ResearchGate. (2017, February). Retrieved January 13, 2026, from [Link].

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed. (2018, February 23). Retrieved January 13, 2026, from [Link].

-

Pharmacological activity of furan derivatives. (2024, December 10). Retrieved January 13, 2026, from [Link].

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved January 13, 2026, from [Link].

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (2023, December 29). Retrieved January 13, 2026, from [Link].

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2,2-Di-2-furylpropane - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectroscopic Data of Furan, 2,2'-(1-methylethylidene)bis-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan, 2,2'-(1-methylethylidene)bis-, also known as 2,2-di(2-furyl)propane, is a heterocyclic organic compound with the molecular formula C₁₁H₁₂O₂.[1] This molecule consists of two furan rings linked by an isopropylidene bridge. Its structure is analogous to the widely used industrial chemical Bisphenol A (BPA), with the phenol groups replaced by furan rings. This structural similarity has led to interest in its use as a bio-based alternative in the synthesis of polymers and other materials.[2] Furthermore, it serves as a key precursor in the production of rubber additives, such as bis(tetrahydrofuryl)propane, which is utilized in the manufacturing of high-performance tires.[3] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in various applications.

This technical guide provides a comprehensive overview of the spectroscopic data for Furan, 2,2'-(1-methylethylidene)bis-, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section details the underlying principles of the technique, provides a robust experimental protocol, presents the available spectral data with interpretation, and explains the rationale behind the experimental choices.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. The resulting spectrum provides a unique fingerprint of the molecule. For Furan, 2,2'-(1-methylethylidene)bis-, the IR spectrum reveals characteristic absorptions for the furan ring and the isopropylidene group.

Foundational Principles

The furan ring exhibits characteristic C-H stretching vibrations of the sp² hybridized carbons at wavenumbers above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ether linkage gives rise to strong absorptions in the fingerprint region, typically around 1000-1250 cm⁻¹. The isopropylidene group is characterized by the C-H stretching of the methyl groups (sp³ hybridized carbons) below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ (the latter being characteristic of a gem-dimethyl group).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample like Furan, 2,2'-(1-methylethylidene)bis- using an ATR-FTIR spectrometer. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Methodology:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small drop of Furan, 2,2'-(1-methylethylidene)bis- onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Causality Behind Experimental Choices:

-

ATR Accessory: Chosen for its simplicity and the ability to analyze a liquid sample directly without the need for preparing a thin film or a KBr pellet.

-

Background Scan: Essential to remove interfering signals from the environment and the instrument itself, ensuring that the resulting spectrum is solely from the sample.

-

Multiple Scans: Averaging multiple scans increases the signal-to-noise ratio, leading to a clearer and more interpretable spectrum.

Spectroscopic Data and Interpretation

The FTIR spectrum of Furan, 2,2'-(1-methylethylidene)bis- is available from SpectraBase and was acquired on a neat sample using a capillary cell.[1] The following table summarizes the expected characteristic absorption bands.

Table 1: Characteristic IR Absorption Bands for Furan, 2,2'-(1-methylethylidene)bis-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3150 | C-H Stretch | Furan Ring (sp² C-H) | Medium |

| ~2850-2960 | C-H Stretch | Isopropylidene (sp³ C-H) | Strong |

| ~1500-1600 | C=C Stretch | Furan Ring | Medium |

| ~1000-1100 | C-O-C Stretch | Furan Ring | Strong |

| ~1375 | C-H Bend | gem-dimethyl | Medium |

Interpretation: The presence of bands above 3000 cm⁻¹ confirms the aromatic C-H bonds of the furan rings, while the strong absorptions below 3000 cm⁻¹ are characteristic of the methyl groups in the isopropylidene bridge. The bands in the 1500-1600 cm⁻¹ region are indicative of the furan ring's C=C bonds, and the strong absorption around 1000-1100 cm⁻¹ is a key indicator of the C-O-C ether linkage within the furan rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Foundational Principles

In NMR spectroscopy, atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb electromagnetic radiation at a specific frequency. This frequency, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. The resulting chemical shifts (δ), reported in parts per million (ppm), provide information about the different types of protons and carbons in a molecule. The splitting of signals (multiplicity) in ¹H NMR, due to spin-spin coupling with neighboring protons, reveals connectivity information.

For Furan, 2,2'-(1-methylethylidene)bis-, the ¹H NMR spectrum is expected to show signals for the protons on the furan rings and the methyl protons of the isopropylidene group. The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of Furan, 2,2'-(1-methylethylidene)bis-.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Furan, 2,2'-(1-methylethylidene)bis- in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also be calibrated using the residual solvent peak.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which results in sharp spectral lines.

-

For ¹H NMR, acquire the Free Induction Decay (FID) using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Causality Behind Experimental Choices:

-

Deuterated Solvent: Used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium also provides a lock signal for the spectrometer to maintain a stable magnetic field.

-

TMS: A common internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high field, away from the signals of most organic compounds.

-

Proton Decoupling in ¹³C NMR: Simplifies the spectrum and improves the signal-to-noise ratio, making it easier to identify the number of different carbon environments.

Spectroscopic Data and Interpretation

The ¹H and ¹³C NMR spectra for Furan, 2,2'-(1-methylethylidene)bis- are available from SpectraBase, with the data acquired on a Bruker AC-300 spectrometer.[1]

Table 2: Predicted ¹H NMR Data for Furan, 2,2'-(1-methylethylidene)bis- in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 2H | H5, H5' |

| ~6.2 | Multiplet | 2H | H4, H4' |

| ~6.0 | Multiplet | 2H | H3, H3' |

| ~1.7 | Singlet | 6H | -C(CH ₃)₂- |

Table 3: Predicted ¹³C NMR Data for Furan, 2,2'-(1-methylethylidene)bis- in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C2, C2' |

| ~140-145 | C5, C5' |

| ~110-115 | C4, C4' |

| ~105-110 | C3, C3' |

| ~40-45 | -C (CH₃)₂- |

| ~25-30 | -C(C H₃)₂- |

Interpretation:

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (6.0-7.5 ppm) corresponding to the three different types of protons on each furan ring. The singlet at a much higher field (~1.7 ppm) with an integration of 6H is characteristic of the two equivalent methyl groups of the isopropylidene bridge.

-

¹³C NMR: The spectrum should display six distinct signals. Four signals in the downfield region (105-160 ppm) correspond to the four different carbon environments in the furan rings. The two signals in the upfield region (~25-45 ppm) are assigned to the quaternary carbon and the two equivalent methyl carbons of the isopropylidene group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern can also offer valuable structural clues.

Foundational Principles

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can knock an electron out of the molecule to form a molecular ion (M⁺). This molecular ion is often unstable and can fragment into smaller, charged species. The mass spectrometer separates these ions based on their m/z ratio, and the resulting spectrum shows the relative abundance of each ion. The peak with the highest m/z value often corresponds to the molecular ion, which provides the molecular weight of the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Furan, 2,2'-(1-methylethylidene)bis- in a volatile organic solvent (e.g., dichloromethane or hexane).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A temperature program is typically used to elute compounds with a range of boiling points.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact).

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Causality Behind Experimental Choices:

-

GC Inlet: Separates the analyte from any non-volatile impurities and introduces it into the analytical column in a reproducible manner.

-

Temperature Programming: Allows for the efficient separation of compounds with different volatilities in a reasonable amount of time.

-

Electron Ionization: A common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Spectroscopic Data and Interpretation

The GC-MS data for Furan, 2,2'-(1-methylethylidene)bis- is available from the NIST Mass Spectrometry Data Center.[1]

Table 4: Key Fragments in the Mass Spectrum of Furan, 2,2'-(1-methylethylidene)bis-

| m/z | Proposed Fragment | Significance |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 161 | [M - CH₃]⁺ | Loss of a methyl group |

| 162 | [M - CH₂]⁺ ? | Rearrangement and loss of CH₂ |

Interpretation: The mass spectrum shows a molecular ion peak at m/z 176, which corresponds to the molecular weight of Furan, 2,2'-(1-methylethylidene)bis-. The most abundant fragment ion (base peak) is observed at m/z 161, which results from the loss of a methyl group ([M - 15]⁺). This is a very common fragmentation pathway for compounds containing an isopropyl group, as it leads to the formation of a stable secondary carbocation. The presence of a peak at m/z 162 is also noted.

Applications and Significance

Furan, 2,2'-(1-methylethylidene)bis- is a valuable intermediate in the chemical industry. Its primary application lies in its use as a monomer for the synthesis of furan-based polymers and resins. These materials are of growing interest as sustainable alternatives to petroleum-based plastics.[4]

A significant application is the hydrogenation of Furan, 2,2'-(1-methylethylidene)bis- to produce bis(tetrahydrofuryl)propane (DTHFP). DTHFP is employed as a rubber additive in the manufacturing of high-performance tires, where it acts as a modifier in the anionic polymerization of dienes, influencing the microstructure and properties of the resulting rubber.[3]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of Furan, 2,2'-(1-methylethylidene)bis-. The combination of IR, NMR, and Mass Spectrometry allows for unambiguous structural elucidation and purity assessment. The detailed experimental protocols offer a practical framework for researchers and scientists working with this compound and its derivatives, ensuring reliable and reproducible analytical results.

References

-

Wikipedia. Ditetrahydrofurylpropane. [Link]

-

PubChem. Furan, 2,2'-(1-methylethylidene)bis-. [Link]

-

NIST. Chemistry WebBook. [Link]

-

CORE. Materials from renewable resources based on furan monomers and furan chemistry: work in progress. [Link]

-

ResearchGate. FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1. [Link]

-

ResearchGate. 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

-

ResearchGate. Furan-based polymer: evaluating the cytogenotoxic profile from starting materials to the final product. [Link]

-

NIH. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. [Link]

-

ResearchGate. Self-healing bio-based furan polymers cross-linked with various bis-maleimides. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. NIST Chemistry WebBook, SRD 69. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. Furan - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. FTIR spectra of furan-functionalized precursors. Spectrum of unmodified.... [Link]

-

CDN. Table of Characteristic IR Absorption Peaks of Functional Groups*. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

UMass Lowell. 13C-NMR. [Link]

-

NIH. Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. [Link]

-

Imre Blank's Group. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

DSpace. Stereoselective synthesis of Bis-Tetrahydrofurans. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

FUR4Sustain. Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. [Link]

-

ResearchGate. Synthesis and Characterization of bis (Tetrahydrofurfuryl) Ether. [Link]

Visualizations

Caption: General workflow for the spectroscopic analysis of Furan, 2,2'-(1-methylethylidene)bis-.

Caption: Summary of key spectroscopic features for structural identification.

Sources

"physical and chemical properties of 2,2'-isopropylidenebis(furan)"

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Isopropylidenebis(furan)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Isopropylidenebis(furan), a molecule featuring two furan rings linked by an isopropylidene bridge, represents a significant scaffold in synthetic and medicinal chemistry. The unique electronic properties and reactivity of the furan moiety, combined with the structural implications of the isopropylidene linker, make this compound and its derivatives valuable precursors and pharmacophores. This guide provides a comprehensive overview of the physical and chemical properties of 2,2'-isopropylidenebis(furan), offering insights into its synthesis, spectral characteristics, and reactivity. Furthermore, it explores the broader context of furan-containing molecules in drug development, providing a foundation for future research and application.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity lies in its structure. 2,2'-Isopropylidenebis(furan) consists of two furan rings attached at their 2-positions to the central carbon of a propane unit.

Systematic Name: 2,2'-isopropylidenedifuran[1] Common Synonyms: 2,2-Di(2-furyl)propane Molecular Formula: C₁₁H₁₂O₂[1][2] Molecular Weight: 176.21 g/mol [1][2] InChI: InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3[1][2] InChIKey: OFBSTYYRPIFDPM-UHFFFAOYSA-N[1][2]

A closely related and more frequently cited derivative is 2,2'-Isopropylidenebis(5-methylfuran), which has the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[3] It is crucial for researchers to distinguish between these analogs when reviewing literature and sourcing materials.

Physicochemical Properties

The physical properties of 2,2'-isopropylidenebis(furan) are critical for its handling, purification, and formulation. While a complete set of experimentally determined data for the parent compound is not extensively documented, key properties can be found in the literature or inferred from closely related structures.

| Property | Value | Source/Comment |

| Molecular Weight | 176.21 g/mol | Calculated from the molecular formula C₁₁H₁₂O₂.[1][2] |

| Boiling Point | 124-125 °C at 78 mmHg | Experimentally determined for 2,2'-isopropylidine difuran.[4] The boiling point at atmospheric pressure would be significantly higher. |

| Appearance | Orange liquid | As described for the crude product after synthesis.[4] Pure compound is likely a pale yellow to colorless oil. |

| Solubility | Soluble in common organic solvents | Inferred from its nonpolar character and the solvents used in its synthesis (e.g., furan, acetone).[4] Expected to have low solubility in water. |

| Computed XLogP3 | 3.7 | This value is for the related compound 2,2'-Isopropylidenebis(5-methylfuran), suggesting a lipophilic nature.[3] The parent compound would have a slightly lower but still significant lipophilicity. |

Synthesis and Purification

The primary synthesis of 2,2'-isopropylidenebis(furan) is achieved through the acid-catalyzed reaction of furan with acetone.[4] This reaction is an example of an electrophilic substitution on the electron-rich furan ring.

Experimental Protocol: Synthesis of 2,2'-Isopropylidenebis(furan)

Causality: The acidic medium (hydrochloric acid) protonates the carbonyl oxygen of acetone, generating a highly electrophilic carbocation. The furan ring, being aromatic and electron-rich, acts as a nucleophile, attacking the carbocation. A second furan molecule then reacts in a similar fashion to form the final product. The temperature is kept low to control the exothermic reaction and minimize the formation of oligomeric byproducts.[4]

Step-by-Step Methodology:

-

Reaction Setup: To a 5-liter, 3-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1200 mL of 7M hydrochloric acid.

-

Addition of Furan: Add 1360 grams (20 moles) of furan to the acid solution.

-

Addition of Acetone: Slowly add 580 grams (10 moles) of acetone over 5 hours with vigorous stirring. Maintain the reaction temperature below 30°C, using external cooling if necessary.[4]

-

Work-up: After the addition is complete, allow the reaction to proceed for an additional hour. The unreacted furan and acetone are then removed by distillation on a rotary evaporator under reduced pressure.[4]

-

Purification: The resulting orange liquid, which is a mixture of the desired product and oligomers, can be purified by fractional distillation. Pure 2,2'-isopropylidenebis(furan) is obtained at 124°-125°C under a pressure of 78 mmHg.[4]

Caption: Workflow for the synthesis and purification of 2,2'-isopropylidenebis(furan).

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 2,2'-isopropylidenebis(furan).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum is characteristic of the molecular structure.

-

¹³C NMR (in Chloroform-d): The carbon NMR provides further structural confirmation.[1] Key shifts include those for the quaternary isopropylidene carbon, the methyl carbons, and the distinct carbons of the furan rings.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic C-H stretching vibrations for the aromatic furan rings and aliphatic methyl groups, as well as C-O-C stretching of the furan ether linkage.[1] Aromatic C=C stretching bands are also expected.

Mass Spectrometry (MS)

For the related compound 2,2'-Isopropylidenebis(5-methylfuran), prominent peaks in the mass spectrum include the molecular ion peak and fragments corresponding to the loss of methyl groups or cleavage of the furan rings.[3] A similar fragmentation pattern would be expected for the parent compound.

Chemical Reactivity and Potential Applications

The chemical behavior of 2,2'-isopropylidenebis(furan) is dominated by the reactivity of the furan rings. Furan is an aromatic heterocycle, but its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization.[5]

Key Reactions

-

Electrophilic Substitution: The furan rings are susceptible to electrophilic attack, primarily at the 5-position. Reactions such as nitration, halogenation, and acylation can be expected, although the conditions must be carefully controlled to avoid ring opening.

-

Hydrogenation: The furan rings can be hydrogenated to form the corresponding tetrahydrofuran derivative, 2,2'-isopropylidenebis(tetrahydrofuran).[4] This is typically achieved using catalysts like palladium on carbon or rhodium on carbon.[4] The resulting saturated compound has applications as a reactive diluent in epoxy resins.[4]

-

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures. This reactivity is a cornerstone of furan's utility in organic synthesis.[5]

-

Ring Opening and Metabolism: Under acidic conditions or through oxidative metabolism, the furan ring can be opened.[5][6] In vivo, furan-containing compounds can be metabolized to reactive intermediates like cis-2-butene-1,4-dial, which can be toxic and mutagenic.[6][7] This is a critical consideration in drug development.

Caption: Key reactivity pathways of 2,2'-isopropylidenebis(furan).

Relevance in Drug Development

The furan nucleus is a recognized pharmacophore present in numerous biologically active compounds, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[8][9][10] The "isopropylidenebis" structural motif can be found in various chiral ligands and biologically active molecules.[11]

The combination of these two features in 2,2'-isopropylidenebis(furan) makes it an attractive scaffold for several reasons:

-

Structural Rigidity and Lipophilicity: The isopropylidene linker provides a defined spatial orientation for the two furan rings, which can be crucial for binding to biological targets. The overall structure is lipophilic, aiding in membrane permeability.

-

Synthetic Handle: The furan rings serve as versatile platforms for further functionalization, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a different balance of steric and electronic properties and potentially improving metabolic stability or solubility.[10]

While direct pharmaceutical applications of the parent 2,2'-isopropylidenebis(furan) are not widely reported, its derivatives and the broader class of furan-containing compounds are of significant interest in medicinal chemistry.[12]

Conclusion

2,2'-Isopropylidenebis(furan) is a synthetically accessible molecule with a well-defined structure and predictable chemical reactivity. Its properties are primarily dictated by the electron-rich furan rings, making it a valuable building block for more complex molecules. For drug development professionals, this compound represents a promising scaffold that merges the pharmacological potential of the furan moiety with the structural utility of the isopropylidene linker. A thorough understanding of its synthesis, characterization, and chemical behavior is paramount for its effective utilization in the design and discovery of new therapeutic agents.

References

-

PubChem. 2,2'-Isopropylidenebis(5-methylfuran). National Center for Biotechnology Information. [Link]

- Kramm, D. E. (1986). U.S. Patent No. 4,577,035. U.S.

-

PubChem. 2,2'-isopropylidenebis(tetrahydrofuran). National Center for Biotechnology Information. [Link]

-

SpectraBase. 2,2'-isopropylidenedifuran. John Wiley & Sons, Inc. [Link]

-

SpectraBase. 2,2'-isopropylidenedifuran. John Wiley & Sons, Inc. [Link]

-

PubChem. (+)-2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline]. National Center for Biotechnology Information. [Link]

-

Padwa, A. Furan as a versatile synthon. Modern Drug Discovery, 4(5), 35-38. [Link]

-

Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876–885. [Link]

-

Pharmacological activity of furan derivatives. (2023). Journal of Turkish Chemical Society, Section A: Chemistry. [Link]

-

Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Indo American Journal of Pharmaceutical Research, 7(1), 7541-7553. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

-

Organic Chemistry Portal. Synthesis of Furans. [Link]

-

Ferreira, M., Pinheiro, J., & Fernandes, R. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5371. [Link]

-

Chem-Impex International. (R,R)-2,2'-Isopropylidenebis(4-isopropyl-2-oxazoline). [Link]

-

Monder, C., & Kellie, A. E. (2000). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Chemical Research in Toxicology, 13(7), 531-534. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,2'-Isopropylidenebis(5-methylfuran) | C13H16O2 | CID 605162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4577035A - 2,2'-Isopropylidine bis(tetrahydrofuran) - Google Patents [patents.google.com]

- 5. Furan as a versatile synthon [pubsapp.acs.org]

- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. (+)-2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline] | C23H26N2O2 | CID 10981320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Furan, 2,2'-(1-methylethylidene)bis-: Synthesis, Properties, and Applications

Introduction

Furan, 2,2'-(1-methylethylidene)bis-, also known by its IUPAC name 2-[2-(furan-2-yl)propan-2-yl]furan, is a heterocyclic organic compound with the molecular formula C₁₁H₁₂O₂.[1][2][3] This molecule, consisting of two furan rings linked by an isopropylidene bridge, serves as a significant intermediate in various chemical syntheses.[1][2] Its structure is analogous to that of Bisphenol A (BPA), a well-known monomer in the production of polycarbonate plastics and epoxy resins. This structural similarity has sparked interest in its potential applications as a bio-based alternative in polymer chemistry. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and potential applications, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Furan, 2,2'-(1-methylethylidene)bis- is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| IUPAC Name | 2-[2-(furan-2-yl)propan-2-yl]furan | [1][2] |

| CAS Number | 17920-88-6 | [1][2] |

| Physical Description | Liquid | [1][2] |

| Purity (Typical) | 98% | [4] |

| LogP | 2.77 | [4] |

Synthesis and Purification

The primary synthesis of Furan, 2,2'-(1-methylethylidene)bis- involves the acid-catalyzed condensation of furan with acetone. This reaction is a classic example of electrophilic aromatic substitution on the electron-rich furan ring.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Protonation of Acetone: The acid catalyst protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Furan: The electron-rich furan ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the protonated acetone. This attack preferentially occurs at the C2 position of the furan ring due to the higher electron density and greater stability of the resulting carbocation intermediate.

-

Formation of a Carbinol Intermediate: This initial attack forms a protonated 2-(1-hydroxy-1-methylethyl)furan intermediate, which then deprotonates to yield the carbinol.

-

Formation of a Carbocation: The carbinol is subsequently protonated by the acid catalyst, leading to the elimination of a water molecule and the formation of a stabilized tertiary carbocation.

-

Second Nucleophilic Attack: A second molecule of furan then attacks this carbocation, again at the C2 position.

-

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the final product, Furan, 2,2'-(1-methylethylidene)bis-, and regenerate the acid catalyst.

Caption: Mechanism of acid-catalyzed synthesis of Furan, 2,2'-(1-methylethylidene)bis-.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of electrophilic aromatic substitution.

Materials:

-

Furan (freshly distilled)

-

Acetone (reagent grade)

-

Concentrated Hydrochloric Acid (or other strong acid catalyst like sulfuric acid)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of furan in an appropriate solvent (e.g., excess furan can act as both reactant and solvent).

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Catalyst and Reactant Addition: Slowly add a mixture of acetone and a catalytic amount of concentrated hydrochloric acid dropwise to the stirred furan solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Furan, 2,2'-(1-methylethylidene)bis-.

Causality behind Experimental Choices:

-

Freshly distilled furan: Furan is prone to polymerization and oxidation, so using freshly distilled furan ensures high reactivity and minimizes side products.

-

Low temperature during addition: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate, prevent polymerization of furan, and improve the selectivity of the desired product.

-

Acid catalyst: A strong acid is necessary to protonate the acetone and generate a sufficiently reactive electrophile to attack the aromatic furan ring.

-

Neutralization and washing: These steps are crucial to remove the acid catalyst and any water-soluble byproducts, preventing product degradation during purification.

-

Vacuum distillation: Due to its likely high boiling point, vacuum distillation is the preferred method for purifying the final product without decomposition.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons of the isopropylidene group and the protons of the two furan rings. |

| ¹³C NMR | Resonances for the quaternary carbon of the isopropylidene bridge, the methyl carbons, and the carbons of the furan rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (176.21 g/mol ).[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching and bending of the furan rings and the alkyl group, as well as C-O-C stretching of the furan ether linkage. |

Chemical Properties and Reactivity

The reactivity of Furan, 2,2'-(1-methylethylidene)bis- is primarily dictated by the two furan rings.

-

Electrophilic Aromatic Substitution: The furan rings are electron-rich and susceptible to further electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The substitution will likely occur at the available C5 and C5' positions.

-

Diels-Alder Reaction: The furan rings can act as dienes in Diels-Alder reactions, which can be utilized for the synthesis of more complex molecules and for creating reversible crosslinks in polymers.[5]

-

Ring Opening: Under strong acidic or oxidative conditions, the furan rings can undergo ring-opening reactions.

-

Hydrogenation: The furan rings can be hydrogenated to form the corresponding tetrahydrofuran derivative, 2,2'-(1-methylethylidene)bis(tetrahydrofuran). This reaction typically requires a metal catalyst such as palladium on carbon (Pd/C) or platinum.[6]

Caption: Key reactivity pathways of Furan, 2,2'-(1-methylethylidene)bis-.

Potential Applications

While specific applications in drug development are not yet established, the structural characteristics of Furan, 2,2'-(1-methylethylidene)bis- suggest its utility in several areas, primarily as a chemical intermediate.

-